5-methyloxepan-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-methyloxepan-2-one involves the reaction of 4-Methylcyclohexanone with m-CPBA and TFA . The reaction mixture is allowed to reach room temperature and left to react for 24 hours .Molecular Structure Analysis

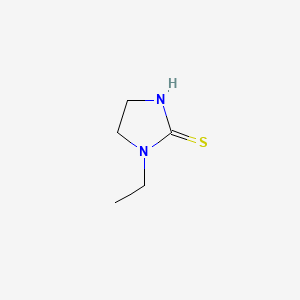

The molecular structure of 5-methyloxepan-4-one is characterized by a cyclic ketone group. The molecular formula is C8H14O2.Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 5-methyloxepan-4-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-penten-1-ol", "methylmagnesium bromide", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "sulfuric acid", "sodium chloride", "magnesium sulfate", "pentane" ], "Reaction": [ "Step 1: 4-penten-1-ol is reacted with methylmagnesium bromide to form 5-methylhexan-1-ol.", "Step 2: 5-methylhexan-1-ol is reduced with sodium borohydride to form 5-methylhexan-1-ol.", "Step 3: 5-methylhexan-1-ol is reacted with acetic anhydride and sodium hydroxide to form 5-methylhexan-1-yl acetate.", "Step 4: 5-methylhexan-1-yl acetate is hydrolyzed with sulfuric acid to form 5-methylhexanoic acid.", "Step 5: 5-methylhexanoic acid is reacted with sodium hydroxide to form 5-methylhexanoate.", "Step 6: 5-methylhexanoate is reacted with sulfuric acid to form 5-methylhexanoic acid.", "Step 7: 5-methylhexanoic acid is reacted with sodium hydroxide to form 5-methylhexanoate.", "Step 8: 5-methylhexanoate is reacted with sulfuric acid to form 5-methylhexanoic acid.", "Step 9: 5-methylhexanoic acid is reacted with sodium hydroxide to form 5-methylhexanoate.", "Step 10: 5-methylhexanoate is reacted with sulfuric acid to form 5-methyloxepan-4-one.", "Step 11: The product is purified by extraction with pentane, followed by drying with magnesium sulfate and filtration through sodium chloride." ] } | |

Número CAS |

2254098-91-2 |

Fórmula molecular |

C7H12O2 |

Peso molecular |

128.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.